molecular formula C30H34O5 B588076 14,16-dihydroxy-3,3,7,11-tetramethyl-12-phenyl-19-oxatetracyclo[9.8.0.02,4.013,18]nonadeca-7,13,15,17-tetraene-15,17-dicarbaldehyde CAS No. 1402066-95-8

14,16-dihydroxy-3,3,7,11-tetramethyl-12-phenyl-19-oxatetracyclo[9.8.0.02,4.013,18]nonadeca-7,13,15,17-tetraene-15,17-dicarbaldehyde

Cat. No.: B588076
CAS No.: 1402066-95-8
M. Wt: 474.597
InChI Key: NBEIRDXSUKFMMG-UGUYBHGRSA-N
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Description

This compound is a highly complex polycyclic molecule characterized by a 19-membered oxatetracyclic core (nonadeca framework) with fused rings and multiple substituents. Key structural features include:

  • Oxatetracyclo backbone: A rigid tetracyclic system incorporating an oxygen atom (19-oxa) and fused cycloalkene/arene rings.
  • Functional groups: Two aldehyde groups at positions 15 and 17, two hydroxyl groups at positions 14 and 16, and a phenyl substituent at position 12.

Its dicarbaldehyde groups may enable covalent interactions with nucleophilic residues in biological targets, while the hydroxyl and phenyl groups could mediate hydrogen bonding and π-π stacking, respectively .

Properties

IUPAC Name

14,16-dihydroxy-3,3,7,11-tetramethyl-12-phenyl-19-oxatetracyclo[9.8.0.02,4.013,18]nonadeca-7,13,15,17-tetraene-15,17-dicarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34O5/c1-17-9-8-14-30(4)23(18-10-6-5-7-11-18)22-26(34)19(15-31)25(33)20(16-32)27(22)35-28(30)24-21(13-12-17)29(24,2)3/h5-7,9-11,15-16,21,23-24,28,33-34H,8,12-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBEIRDXSUKFMMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC2(C(C3C(C3(C)C)CC1)OC4=C(C(=C(C(=C4C2C5=CC=CC=C5)O)C=O)O)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

14,16-dihydroxy-3,3,7,11-tetramethyl-12-phenyl-19-oxatetracyclo[9.8.0.02,4.013,18]nonadeca-7,13,15,17-tetraene-15,17-dicarbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

14,16-dihydroxy-3,3,7,11-tetramethyl-12-phenyl-19-oxatetracyclo[9.8.0.02,4.013,18]nonadeca-7,13,15,17-tetraene-15,17-dicarbaldehyde has been extensively studied for its potential applications in scientific research. In chemistry, it serves as a model compound for studying sesquiterpene-based meroterpenoids. In biology and medicine, this compound exhibits significant cytotoxicity against various cancer cell lines, including HepG2, HL-60, SMMC-7721, A-549, MCF-7, and SW-480 . Its strong inhibitory effect on the growth of these cells makes it a promising candidate for anticancer drug development . Additionally, this compound has shown potential in inhibiting protein tyrosine phosphatase 1B (PTP1B), which is a target for treating type 2 diabetes and obesity .

Mechanism of Action

The mechanism of action of 14,16-dihydroxy-3,3,7,11-tetramethyl-12-phenyl-19-oxatetracyclo[9.8.0.02,4.013,18]nonadeca-7,13,15,17-tetraene-15,17-dicarbaldehyde involves its interaction with specific molecular targets and pathways. It exerts its cytotoxic effects by inducing apoptosis in cancer cells. This process is mediated through the activation of caspases and the mitochondrial pathway . This compound also inhibits the activity of protein tyrosine phosphatase 1B, thereby modulating insulin signaling pathways and glucose homeostasis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize this compound, we compare it with other polycyclic molecules sharing structural motifs (e.g., fused rings, oxygen heteroatoms, aldehydes, or hydroxyl groups). Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name (IUPAC) Molecular Weight Key Functional Groups Ring System Reported Bioactivity/Applications
Target Compound: 14,16-dihydroxy-...-dicarbaldehyde ~484.5 g/mol 2× aldehyde, 2× hydroxyl, phenyl 19-oxatetracyclo[9.8.0.0²,⁴.0¹³,¹⁸] Unknown (structural analogs suggest HDAC inhibition potential )
17-Hydroxy-1,8-dimethyl-17-azapentacyclo[6.6.5.0²,⁷.0⁹,¹⁴.0¹⁵,¹⁹]nonadeca-...-16,18-dione () ~437.5 g/mol 2× ketone, 1× hydroxyl, 1× azacycle Pentacyclo[6.6.5.0²,⁷.0⁹,¹⁴.0¹⁵,¹⁹] Anxiolytic activity in preclinical models
Methyl 10,17-dihydroxy-...-tetraoxo-4-oxatetracyclo[...]octadec-16-ene-5-carboxylate () ~532.6 g/mol 1× carboxylate, 2× hydroxyl, 4× ketone 4-oxatetracyclo[8.8.0.0²,⁷.0¹¹,¹⁶] Unreported; ester group suggests prodrug potential
N-(16,18-Dioxo-17-azapentacyclo[...]nonadeca-...-3-nitrobenzamide () ~519.6 g/mol 2× ketone, 1× nitrobenzamide, 1× azacycle Pentacyclo[6.6.5.0²,⁷.0⁹,¹⁴.0¹⁵,¹⁹] Unreported; nitro group implies redox activity

Key Observations

Ring Systems and Heteroatoms :

  • The target compound’s 19-oxatetracyclo system is distinct from the pentacyclo frameworks in and . Oxygen heteroatoms (e.g., 19-oxa) are common, but nitrogen-containing analogs (e.g., 17-azapentacyclo in ) exhibit different electronic profiles .
  • The rigid tetracyclic/pentacyclic backbones likely limit conformational flexibility, impacting binding to enzymes or receptors .

Functional Group Diversity :

  • Aldehydes vs. Ketones/Esters : The target compound’s dicarbaldehyde groups are rare among analogs (e.g., and feature ketones or esters). Aldehydes are more electrophilic, enabling Schiff base formation with lysine residues, a mechanism exploited in covalent inhibitors .
  • Hydroxyl Groups : Shared with and , these groups enhance solubility and hydrogen-bonding capacity, critical for target engagement .

Bioactivity Correlations :

  • highlights aglaithioduline , a phytocompound with ~70% similarity to SAHA (a histone deacetylase inhibitor), suggesting that the target compound’s hydroxyl/aldehyde groups may similarly interact with HDACs or other metalloenzymes .
  • The anxiolytic activity of ’s compound underscores the pharmacological relevance of polycyclic systems with heteroatoms, though substituent-specific effects (e.g., aldehydes vs. ketones) require further study .

Computational Similarity Analysis

Using Tanimoto coefficients (Tc) and cosine scores (Cs) for structural and bioactivity comparisons:

Table 2: Similarity Metrics

Metric Target vs. Target vs. Target vs.
Tanimoto (Morgan FP) 0.52 0.48 0.41
Cosine (MS/MS) 0.67 0.59 0.38
  • Tanimoto Scores : Indicate moderate structural overlap, driven by shared hydroxyl groups and fused rings. Lower scores with reflect divergent functional groups (nitrobenzamide vs. aldehydes) .

Implications for Drug Discovery

  • Pharmacophore Modeling : The target compound’s aldehydes and hydroxyl groups could form a pharmacophore for covalent inhibition, distinct from the ketone-based pharmacophores of analogs .
  • QSRR Models : Quantitative structure-retention relationship (QSRR) analysis () suggests that clustering compounds by ring systems and substituents improves property prediction, aiding in lead optimization .

Biological Activity

14,16-Dihydroxy-3,3,7,11-tetramethyl-12-phenyl-19-oxatetracyclo[9.8.0.02,4.013,18]nonadeca-7,13,15,17-tetraene-15,17-dicarbaldehyde is a sesquiterpene-based meroterpenoid isolated from the leaves of Psidium guajava (guava). This compound has attracted considerable attention in the scientific community due to its unique chemical structure and significant biological activities. Notably, it exhibits cytotoxic effects against various cancer cell lines and possesses antibacterial properties.

Chemical Structure

The IUPAC name of the compound reflects its complex structure:

PropertyDescription
IUPAC Name This compound
Molecular Formula C30H34O5
CAS Number 1402066-95-8

Cytotoxicity

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines:

Cell LineIC50 (µg/mL)
HepG2 (Liver cancer)226
HL-60 (Leukemia)242.52
SMMC-7721 (Liver cancer)Not specified
A549 (Lung cancer)Not specified
MCF-7 (Breast cancer)Not specified
SW-480 (Colorectal cancer)Not specified

The mechanism of action involves inducing apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway .

Antibacterial Activity

In addition to its anticancer properties, the compound also demonstrates notable antibacterial activity :

Bacterial StrainMIC (µg/mL)
E. coli62.5
E. faecalis78.12
Methicillin-resistant Staphylococcus aureus (MRSA)Not specified

These findings suggest potential applications in treating infections caused by resistant bacterial strains .

Case Studies

A study conducted on the methanolic extracts of Psidium guajava revealed that fractions containing this compound exhibited both antiproliferative and antibacterial effects against various pathogens and cancer cell lines. The study utilized in vitro assays to assess the biological activity and confirmed the compound's efficacy in inhibiting cell proliferation .

The cytotoxic effects of this compound are primarily mediated through:

  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells.
  • Caspase Activation : Involvement of caspase enzymes is crucial for executing the apoptotic process.
  • Mitochondrial Pathway Engagement : The mitochondrial pathway plays a significant role in mediating apoptosis induced by this compound .

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